molecular formula C15H14ClN3O5S B13395602 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride

2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride

Cat. No.: B13395602
M. Wt: 383.8 g/mol
InChI Key: PJVMSUCLJUVAMC-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride is an organic compound with a complex structure, featuring both aromatic and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 3-methylphenylamine to form 3-methyl-4-nitrophenylamine. This intermediate is then reacted with 2-methyl-4-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carboxylic acids from methyl groups.

Scientific Research Applications

2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride has several applications in scientific research:

    Biology: Potential use in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate ester linkages. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C15H14ClN3O5S

Molecular Weight

383.8 g/mol

IUPAC Name

2-methyl-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C15H14ClN3O5S/c1-9-7-11(3-5-13(9)19(21)22)17-15(20)18-12-4-6-14(10(2)8-12)25(16,23)24/h3-8H,1-2H3,(H2,17,18,20)

InChI Key

PJVMSUCLJUVAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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